Home > Products > Screening Compounds P104076 > 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid - 929974-73-2

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid

Catalog Number: EVT-3090990
CAS Number: 929974-73-2
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid:

  • Compound Description: This compound serves as a novel active pharmaceutical ingredient (API). Research focused on developing methods for identifying and quantifying this API, along with determining residual organic solvents present after its synthesis. [, ]
Overview

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid is a synthetic organic compound that features a unique cyclopropane structure fused with a benzimidazole moiety. This compound has gained interest due to its potential biological activities and applications in medicinal chemistry. Its structural complexity allows for various interactions with biological targets, making it a subject of study in pharmacology.

Source

The compound is synthesized through various organic chemistry methods, often involving the cyclopropanation of phenyl derivatives and subsequent functional group modifications. It can be derived from simpler precursors, which are then subjected to specific reactions to introduce the benzimidazole and carboxylic acid functionalities.

Classification

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid belongs to the class of carboxylic acids and can be further classified as an aromatic compound due to its benzimidazole and phenyl groups. Its unique cyclopropane ring also categorizes it among cycloalkanes.

Synthesis Analysis

Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid typically involves several key steps:

  1. Formation of the Cyclopropane Ring: This can be achieved using methods such as the reaction of diazo compounds with alkenes or alkenes with metal catalysts (e.g., copper).
  2. Introduction of the Benzimidazole Group: This step usually involves the condensation of o-phenylenediamine with a suitable carbonyl compound.
  3. Carboxylation: The cyclopropane structure may then undergo carboxylation through reactions with carbon dioxide or other carboxylating agents under basic or acidic conditions.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and verifying product formation.

Molecular Structure Analysis

Structure

The molecular formula for 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid is C16H15N2O2C_{16}H_{15}N_{2}O_{2}. The structure consists of a cyclopropane ring connected to a phenyl group and a benzimidazole moiety, with a carboxylic acid functional group attached.

Chemical Reactions Analysis

Reactions

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Reacting with amines to form amides.
  3. Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

Technical Details

Reagents such as sulfuric acid or hydrochloric acid may be used for esterification, while reducing agents like lithium aluminum hydride are commonly employed for reduction processes. The specific conditions (temperature, solvent) must be optimized for each reaction type.

Mechanism of Action

The mechanism of action for 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid primarily involves its interaction with biological targets at the molecular level. The benzimidazole moiety is known for its ability to interact with various receptors and enzymes, potentially influencing signaling pathways within cells.

Process

The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes such as proliferation or apoptosis. Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry (DSC).
  • Solubility: Solubility profiles in various solvents (water, ethanol) are assessed to understand its behavior in biological systems.

Chemical Properties

Chemical properties involve stability under different pH conditions and reactivity towards nucleophiles or electrophiles. Stability studies can reveal degradation pathways under light or heat exposure.

Applications

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid has potential applications in medicinal chemistry as:

  • Pharmaceutical Intermediates: Used in the synthesis of biologically active compounds.
  • Research Tools: Investigating receptor interactions or enzyme inhibition mechanisms.

Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation or receptor misfunction.

Introduction to 1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic Acid in Modern Medicinal Chemistry

Role of Benzimidazole-Cyclopropane Hybrid Scaffolds in Receptor-Targeted Drug Design

The integration of benzimidazole and cyclopropane motifs into hybrid scaffolds represents a cutting-edge strategy in precision drug design. Benzimidazole's privileged status in medicinal chemistry stems from its ability to mimic purine bases, facilitating diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [4]. When fused with the strained cyclopropane ring—a structural feature that confers enhanced binding affinity and metabolic stability—this hybrid architecture exhibits unique three-dimensionality and stereoelectronic properties crucial for selective receptor engagement [1].

Recent studies demonstrate that the 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid scaffold enables precise spatial orientation of pharmacophores. The benzimidazole nitrogen atoms can participate in coordinate covalent bonds with metal ions in enzyme active sites, while the cyclopropane ring's bond angle distortion induces torsional effects that optimize ligand-receptor complementarity. This is exemplified in metallo-β-lactamase (MBL) inhibitors where analogous scaffolds penetrate the Zn²⁺-containing active sites of carbapenem-resistant bacteria [1]. The scaffold's synthetic versatility permits strategic decoration: C5-C6 positions on the benzimidazole accommodate electron-withdrawing groups (CN, NO₂) that modulate electron density, while the phenylcyclopropane moiety can be functionalized with halogen atoms or alkyl chains to fine-tune hydrophobic pocket interactions [4].

  • Table 1: Target Engagement Profiles of Benzimidazole-Cyclopropane Hybrids
    Target ClassBiological ActivityKey InteractionsStructural Requirements
    Metallo-β-lactamasesEnzyme inhibitionZn²⁺ coordination, Loop stabilizationC5 electron-withdrawing groups, Cis-cyclopropane configuration
    GPCRsReceptor modulationH-bonding with TM5, π-cation stackingN1 alkylation, Phenyl substituents
    Nuclear receptorsTranscriptional regulationH-bonding with H12 helix, Hydrophobic packingCarboxylic acid moiety, Planar benzimidazole

Flow chemistry has revolutionized the synthesis of these complex architectures. DoE-optimized continuous flow processes enable high-yielding (85-92%) cyclocarbonylation reactions for benzimidazole core formation at elevated temperatures (160-180°C) with precise residence time control (10-100 min) [4]. This approach circumvents traditional limitations of batch synthesis—including thermal degradation and low scalability—while maintaining the stereochemical integrity of the cyclopropane ring. The strategic incorporation of polyethylene glycol (PEG) co-solvents enhances reagent solubility and mass transfer, critical for handling the hydrophobic cyclopropane component [4].

Historical Development of Cyclopropane-Containing Bioactive Compounds

The medicinal exploration of cyclopropane dates to the 1950s with the discovery of cyclopropane-based anesthetics, but its rational incorporation into drug design accelerated in the 1990s following structural biology advances. Early cyclopropane derivatives like tranexamic acid (1960s) exploited the ring's conformational restriction to lock bioactive conformations, while later developments leveraged its unique stereoelectronic properties—the "cyclopropyl effect"—to modulate drug metabolism and target engagement [1].

The cyclopropane ring serves as a versatile bioisostere in medicinal chemistry: it effectively replaces olefins to reduce oxidative metabolism, mimics peptide bonds in protease inhibitors, and functions as a carbonyl surrogate in CNS drugs. Its implementation in metallo-β-lactamase inhibitors illustrates this evolution. First-generation MBL inhibitors featured simple thiols and carboxylates (e.g., captopril analogs) with limited spectrum, while modern scaffolds like ICA derivatives incorporate stereodefined cyclopropanes adjacent to imidazole carboxylates. Compound 55 (a cyclopropane-containing ICA derivative) exemplifies this advancement, exhibiting potent VIM-2 inhibition (IC₅₀ = 0.22 μM) through dual Zn²⁺ chelation and hydrophobic interactions with active-site loops [1].

  • Table 2: Evolution of Cyclopropane-Containing Bioactive Compounds
    GenerationRepresentative CompoundsKey InnovationsTherapeutic Limitations
    1st (1960s-80s)Cyclopropylamine antidepressants, Tranexamic acidConformational restriction, Metabolic stabilizationLow target specificity, Off-target effects
    2nd (1990s-2010s)Ciprofloxacin analogs, Cyclopropyl HIV protease inhibitorsStereoelectronic effects, Isosteric replacementSpectrum limitations (e.g., only Class B1 MBLs)
    3rd (Present)ICA-cyclopropane hybrids (e.g., 55), Benzimidazole-cyclopropane conjugatesHybrid scaffolds, Loop engagementOvercoming Gram-negative penetration

Structure-guided optimization has been pivotal in advancing cyclopropane therapeutics. X-ray crystallography of VIM-2 bound to early ICA inhibitors revealed that cyclopropane substituents engage conserved residues (Lys224, Asn233) in the flexible loop regions adjacent to the active site [1]. This observation drove the strategic introduction of phenylcyclopropane moieties to enhance loop stabilization—a breakthrough that improved inhibitor residence time 8-fold compared to acyclic analogs. The phenyl group's quadrupole moment enables edge-to-face interactions with Tyr67, while the cyclopropane strain optimizes the carboxylic acid's orientation for Zn²⁺ coordination [1].

Strategic Importance of Carboxylic Acid Functionality in CNS-Active Molecules

The carboxylic acid group in 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid serves as a multifaceted pharmacophore with implications beyond metal coordination. Its presence enables three distinct biological mechanisms: (1) formation of salt bridges with basic residues in binding pockets (e.g., Arg263 in VIM-2), (2) pH-dependent membrane permeability via protonation switching, and (3) substrate mimicry of endogenous carboxylate-containing metabolites [1] [2]. Despite these advantages, the high polarity of free carboxylic acids traditionally limited their blood-brain barrier (BBB) penetration—a challenge addressed through innovative prodrug strategies.

Recent advances in CNS-targeted prodrugs demonstrate that ethanolamine esters effectively mask carboxylic acid polarity while leveraging endogenous transporters. Sobetirome prodrug studies revealed that ethanolamine ester 11 increased brain/serum ratios 3.2-fold compared to unmodified drug by utilizing amino acid transporters at the BBB [2]. This approach is directly applicable to benzimidazole-cyclopropane hybrids where the carboxylic acid is essential for target engagement but limits brain bioavailability. Molecular modeling suggests that the protonation state (pKₐ = 4.2-4.8) of the cyclopropane carboxylic acid in physiological environments creates a balance between aqueous solubility (LogS = -3.1) and membrane permeability (LogP = 2.3), making it amenable to esterase-triggered delivery systems [1] [2].

  • Table 3: Carboxylic Acid Roles in Target Engagement vs. Bioavailability Optimization
    Biological RoleStructural DeterminantsChemical Optimization Strategies
    Zn²⁺ coordinationAcid pKₐ (3.8-4.5), Spatial orientationCyclopropane conformational control, Bioisosteric replacement (tetrazole)
    Membrane permeabilityLogD₇.₄ (-0.8 to 0.2), H-bond countEthanolamine prodrugs (e.g., 11), PEGylation
    Transporter recognitionMolecular weight (<450), Polar surface areaAmino acid conjugates (e.g., Val, Lys), Choline esters

Carboxylic acid bioisosteres have expanded the scaffold's utility in CNS applications. While tetrazoles maintain Zn²⁺ coordination capability, they exhibit reduced BBB penetration compared to carboxylic acids due to higher polar surface area. Conversely, acyl sulfonamides show improved brain uptake but weaker metalloenzyme inhibition. For benzimidazole-cyclopropane hybrids, the native carboxylic acid remains optimal for VIM inhibition, necessitating prodrug approaches rather than bioisosteric replacement. This is evidenced by the 32-fold enhancement of meropenem activity against Pseudomonas aeruginosa when co-administered with carboxylic acid-containing inhibitor 55 [1]—an effect lost upon esterification but restored through intracellular esterase activation.

  • Table 4: Clinically Relevant Compounds Featuring Key Structural Elements
    Compound NameStructureTherapeutic Application
    1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acidCore scaffoldEnzyme inhibition
    SobetiromeThyromimetic scaffoldMyelin repair
    Compound 55ICA derivativeMetallo-β-lactamase inhibition
    FlibanserinBenzimidazolone derivativeCNS modulation

Properties

CAS Number

929974-73-2

Product Name

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C17H14N2O2

Molecular Weight

278.311

InChI

InChI=1S/C17H14N2O2/c20-16(21)17(10-12(17)11-6-2-1-3-7-11)15-18-13-8-4-5-9-14(13)19-15/h1-9,12H,10H2,(H,18,19)(H,20,21)

InChI Key

YCEPLRVNXFMJJG-UHFFFAOYSA-N

SMILES

C1C(C1(C2=NC3=CC=CC=C3N2)C(=O)O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.